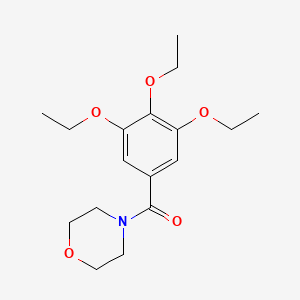

4-(3,4,5-triethoxybenzoyl)morpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

morpholin-4-yl-(3,4,5-triethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO5/c1-4-21-14-11-13(17(19)18-7-9-20-10-8-18)12-15(22-5-2)16(14)23-6-3/h11-12H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAHVNGBESLDQHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60982095 | |

| Record name | (Morpholin-4-yl)(3,4,5-triethoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60982095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64038-95-5 | |

| Record name | Morpholine, 4-(3,4,5-triethoxybenzoyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064038955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Morpholin-4-yl)(3,4,5-triethoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60982095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 4-(3,4,5-triethoxybenzoyl)morpholine

The principal strategy for synthesizing this compound is the acylation of morpholine (B109124) with an activated form of 3,4,5-triethoxybenzoic acid. This approach can be categorized into conventional methods and more contemporary synthetic routes.

Conventional Benzoylation Approaches

The most common and well-established method for this type of amide synthesis is the Schotten-Baumann reaction. google.comwikipedia.org This reaction involves the treatment of morpholine with 3,4,5-triethoxybenzoyl chloride, the acid chloride derivative of 3,4,5-triethoxybenzoic acid.

The reaction is typically conducted in a biphasic system or a suitable aprotic solvent like dichloromethane (B109758), in the presence of a base. The base, commonly an aqueous solution of sodium hydroxide (B78521) or a tertiary amine such as triethylamine (B128534) or pyridine (B92270), serves two critical functions: it neutralizes the hydrochloric acid byproduct generated during the reaction and facilitates the nucleophilic attack of the morpholine nitrogen on the carbonyl carbon of the acyl chloride. wikipedia.org The careful, often portion-wise or dropwise, addition of the acyl chloride to a solution of the amine and base at controlled temperatures (e.g., 0 °C to room temperature) is crucial to manage the exothermic nature of the reaction. google.com

A representative reaction scheme is as follows: 3,4,5-triethoxybenzoyl chloride + Morpholine --(Base)--> this compound + Base·HCl

Novel Synthetic Routes and Optimization Studies

While the acid chloride route is robust, modern organic synthesis offers alternative methods for amide bond formation that can be advantageous, particularly when avoiding the use of harsh chlorinating agents like thionyl chloride is desired. These methods typically involve the direct coupling of the carboxylic acid (3,4,5-triethoxybenzoic acid) with morpholine using a variety of coupling reagents. cdnsciencepub.comchemicalbook.com

These reagents activate the carboxylic acid in situ to form a highly reactive intermediate that is readily attacked by the amine. Prominent classes of coupling reagents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. medchemexpress.com These reactions are often supplemented with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions.

Onium Salts: Phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU, HBTU) are highly efficient coupling reagents that promote rapid amide bond formation with minimal side products. cdnsciencepub.com

Boronic Acid Catalysts: Certain arylboronic acids have been shown to catalyze the direct amidation of carboxylic acids and amines by facilitating the removal of water, often under azeotropic distillation conditions.

Optimization studies for these routes would involve screening different combinations of coupling reagents, additives, solvents, and reaction temperatures to maximize the yield and purity of this compound.

Yield Optimization and Purity Enhancement Techniques

Optimizing the synthesis of this compound involves careful control over reaction parameters and effective purification strategies.

Key Optimization Parameters:

| Parameter | Conventional Benzoylation | Modern Coupling Methods |

|---|---|---|

| Stoichiometry | A slight excess (1.05-1.2 equivalents) of the amine can be used to ensure complete consumption of the acyl chloride. | Typically near-equimolar amounts of acid and amine are used with 1.0-1.2 equivalents of the coupling reagent. |

| Temperature | Low temperature (0-5 °C) during addition of the acyl chloride minimizes side reactions. The reaction may then be allowed to warm to room temperature. | Can range from 0 °C to elevated temperatures depending on the specific coupling reagent and substrate reactivity. |

| Solvent | Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (B95107) (THF), or diethyl ether are common. medchemexpress.com | Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are frequently employed. |

| Base | Stoichiometric or slight excess of a base like triethylamine or pyridine is required to scavenge HCl. | A non-nucleophilic base such as diisopropylethylamine (DIPEA) is often used, especially with aminium/uronium salt reagents. |

Purity Enhancement Techniques:

Work-up: After the reaction, a standard aqueous work-up is employed. This typically involves washing the organic layer with a dilute acid (e.g., 1M HCl) to remove excess morpholine and base, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any unreacted carboxylic acid, and finally a brine wash.

Recrystallization: The crude product, if solid, can often be purified effectively by recrystallization from a suitable solvent system, such as ethanol (B145695)/water or ethyl acetate/hexanes.

Chromatography: For high-purity requirements or if the product is an oil, silica (B1680970) gel column chromatography is the method of choice for separating the target compound from any impurities.

Synthesis of Key Precursors and Intermediates

The synthesis of this compound relies on the availability of two key precursors: 3,4,5-triethoxybenzoic acid and its corresponding acyl chloride.

The synthesis of 3,4,5-triethoxybenzoic acid typically starts from gallic acid (3,4,5-trihydroxybenzoic acid). The phenolic hydroxyl groups and the carboxylic acid group are ethylated in a Williamson ether synthesis-type reaction. Due to the lower reactivity of the carboxylic acid, it is often protected as an ester (e.g., ethyl gallate) before ethylation of the hydroxyl groups, followed by saponification. A more direct approach involves the exhaustive ethylation of gallic acid using a suitable ethylating agent in the presence of a strong base.

A plausible synthetic sequence is the ethylation of gallic acid using diethyl sulfate (B86663) and a base like sodium hydroxide. This reaction is analogous to the well-documented synthesis of 3,4,5-trimethoxybenzoic acid using dimethyl sulfate. medchemexpress.com

Reaction Scheme for 3,4,5-triethoxybenzoic acid: Gallic Acid + Diethyl Sulfate (excess) --(NaOH)--> 3,4,5-triethoxybenzoic acid

The second key intermediate, 3,4,5-triethoxybenzoyl chloride , is prepared from the corresponding carboxylic acid. This transformation is a standard procedure in organic synthesis, commonly achieved by reacting 3,4,5-triethoxybenzoic acid with a chlorinating agent. Common reagents for this conversion include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). medchemexpress.com The reaction is often performed in an inert solvent or neat, sometimes with a catalytic amount of DMF when thionyl chloride is used. The excess chlorinating agent and volatile byproducts are typically removed under reduced pressure to yield the crude acyl chloride, which is often used immediately in the subsequent acylation step without further purification.

Scale-Up Methodologies for Research Applications

Scaling up the synthesis of this compound from milligram to multi-gram quantities for research purposes requires careful consideration of several factors to ensure safety, efficiency, and consistency.

Key Scale-Up Considerations:

| Factor | Consideration |

|---|---|

| Reaction Vessel | Transition from round-bottom flasks to jacketed glass reactors for better temperature control and agitation. |

| Reagent Addition | The addition of the highly reactive 3,4,5-triethoxybenzoyl chloride must be controlled to manage the reaction's exothermicity. Using a syringe pump or an addition funnel for slow, subsurface addition is critical to maintain a stable internal temperature and prevent runaway reactions. |

| Mixing | Efficient stirring is crucial. As the reaction progresses, the formation of hydrochloride salt precipitate can create a thick slurry. Mechanical overhead stirrers are preferred over magnetic stir bars for larger volumes to ensure homogeneous mixing. |

| Temperature Control | The surface-area-to-volume ratio decreases on scale-up, making heat dissipation less efficient. A jacketed reactor connected to a circulating chiller/heater is essential for maintaining the optimal temperature profile. |

| Work-up & Purification | Liquid-liquid extractions become more cumbersome at larger scales and are performed in larger separatory funnels or specialized extraction equipment. For purification, recrystallization is generally more practical and economical than chromatography for multi-gram quantities. Identifying a suitable recrystallization solvent system during small-scale development is a key step. |

Advanced Spectroscopic and Structural Elucidation

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of (4-chlorophenyl)(morpholin-4-yl)methanone reveals distinct signals corresponding to the aromatic protons of the chlorobenzoyl group and the aliphatic protons of the morpholine (B109124) ring. In a typical deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons on the para-substituted phenyl ring exhibit a characteristic AA'BB' splitting pattern. The protons ortho to the carbonyl group are expected to resonate at a slightly different chemical shift than the protons meta to the carbonyl, both appearing as doublets.

The eight protons of the morpholine ring are chemically equivalent in pairs due to the ring's chair conformation and rapid inversion at room temperature. This results in two broad multiplets. The four protons adjacent to the oxygen atom (H-2' and H-6') are deshielded and appear at a downfield chemical shift compared to the four protons adjacent to the nitrogen atom (H-3' and H-5').

Table 1: ¹H NMR Data for (4-chlorophenyl)(morpholin-4-yl)methanone

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H (H-2, H-6) | ~7.42 | d |

| Aromatic H (H-3, H-5) | ~7.38 | d |

| Morpholine H (O-CH₂) | ~3.70 (broad) | m |

| Morpholine H (N-CH₂) | ~3.50 (broad) | m |

Note: The chemical shifts are approximate and can vary based on solvent and concentration. The broadness of the morpholine signals is due to conformational fluxionality and quadrupole effects from the nitrogen atom.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the amide group is highly deshielded and typically appears in the range of 168-172 ppm. The aromatic carbons show distinct signals, with the carbon attached to the chlorine atom (C-4) and the carbon attached to the carbonyl group (C-1) being quaternary and often showing lower intensity. The chemical shifts of the other aromatic carbons are influenced by the electronic effects of the chloro and benzoyl substituents.

The morpholine ring exhibits two distinct carbon signals corresponding to the two sets of methylene (B1212753) groups. The carbons adjacent to the oxygen atom (C-2' and C-6') are more deshielded and appear at a lower field than the carbons adjacent to the nitrogen atom (C-3' and C-5').

Table 2: ¹³C NMR Data for (4-chlorophenyl)(morpholin-4-yl)methanone

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | ~170.1 |

| Aromatic C (C-1) | ~135.2 |

| Aromatic C (C-4) | ~133.9 |

| Aromatic C (C-2, C-6) | ~128.9 |

| Aromatic C (C-3, C-5) | ~128.7 |

| Morpholine C (O-CH₂) | ~66.8 |

| Morpholine C (N-CH₂) | ~45.0 (average for two distinct signals) |

Note: The morpholine carbons adjacent to the nitrogen may appear as two separate signals at low temperatures or in certain solvent systems.

COSY (Correlation Spectroscopy): A COSY experiment would show correlations between adjacent protons. For instance, it would confirm the coupling between the ortho and meta protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons directly to the carbons they are attached to. This would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment reveals correlations between protons and carbons that are two or three bonds away. Key correlations would include the aromatic protons to the carbonyl carbon and the morpholine protons (adjacent to nitrogen) to the carbonyl carbon, confirming the connectivity of the benzoyl and morpholine moieties.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Patterns

HRMS is a powerful technique to determine the precise molecular weight and, consequently, the elemental formula of a compound. For (4-chlorophenyl)(morpholin-4-yl)methanone (C₁₁H₁₂ClNO₂), the expected monoisotopic mass is approximately 225.0556 g/mol . nih.gov The presence of the chlorine atom would be evident from the characteristic M+2 isotopic pattern, with the ratio of the M and M+2 peaks being approximately 3:1.

The fragmentation pattern in mass spectrometry provides structural information. Common fragmentation pathways for benzoylmorpholine derivatives include:

Alpha-cleavage: Cleavage of the C-C bond between the carbonyl group and the aromatic ring, leading to the formation of a chlorobenzoyl cation ([C₇H₄ClO]⁺, m/z ≈ 139) and a morpholine radical.

Amide bond cleavage: Cleavage of the amide bond can lead to the formation of a morpholin-4-yl-methanone cation ([C₅H₈NO]⁺, m/z ≈ 98).

Morpholine ring fragmentation: The morpholine ring can undergo fragmentation, leading to the loss of small neutral molecules.

Table 3: Predicted HRMS Data for (4-chlorophenyl)(morpholin-4-yl)methanone

| Ion | Formula | Calculated m/z | Description |

| [M]⁺ | C₁₁H₁₂ClNO₂ | 225.0556 | Molecular Ion |

| [M+2]⁺ | C₁₁H₁₂³⁷ClNO₂ | 227.0527 | Isotope Peak |

| [M-C₄H₈NO]⁺ | C₇H₄ClO | 139.0003 | Chlorobenzoyl cation |

Infrared (IR) Spectroscopy for Functional Group Characterization

IR spectroscopy is used to identify the characteristic vibrational frequencies of functional groups within a molecule. The IR spectrum of (4-chlorophenyl)(morpholin-4-yl)methanone would be dominated by a strong absorption band corresponding to the amide carbonyl (C=O) stretch. Due to the electronic effects of the nitrogen atom, this band typically appears at a lower wavenumber compared to a ketone, generally in the region of 1630-1660 cm⁻¹.

Other key vibrational bands include:

C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the morpholine ring appear just below 3000 cm⁻¹.

C-N stretching: The amide C-N stretch is typically observed in the range of 1300-1400 cm⁻¹.

C-O-C stretching: The ether linkage in the morpholine ring will show a strong C-O-C stretching vibration, usually around 1115 cm⁻¹.

C-Cl stretching: The C-Cl stretch from the chlorobenzoyl group appears in the fingerprint region, typically between 700-800 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for (4-chlorophenyl)(morpholin-4-yl)methanone

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Amide C=O | Stretch | 1630 - 1660 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Amide C-N | Stretch | 1300 - 1400 |

| Ether C-O-C | Stretch | ~1115 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-Cl | Stretch | 700 - 800 |

Raman Spectroscopy Applications

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the molecular structure of 4-(3,4,5-triethoxybenzoyl)morpholine, including the conformation of the morpholine ring and the spatial orientation of the triethoxybenzoyl group.

Crystal Growth Methodologies

The initial and often most challenging step in X-ray crystallography is the cultivation of high-quality single crystals. For an organic molecule like this compound, several standard methods would be explored:

Slow Evaporation: A solution of the compound in a suitable solvent (or mixture of solvents) would be allowed to evaporate slowly at a constant temperature. The choice of solvent is critical and would be determined through screening various options such as ethanol (B145695), acetone, ethyl acetate, or toluene.

Solvent/Anti-Solvent Diffusion: This technique involves dissolving the compound in a "good" solvent and carefully layering a miscible "poor" solvent (an anti-solvent) on top. Diffusion at the interface gradually reduces the solubility, promoting slow crystallization. This can be done in a test tube (vapor diffusion) or by direct liquid layering.

Cooling Crystallization: A saturated solution of the compound at an elevated temperature would be cooled slowly and controllably. The decrease in solubility upon cooling can lead to the formation of well-ordered crystals.

The success of these methods depends on factors like purity of the compound, choice of solvent, concentration, temperature, and the rate of crystallization.

Crystallographic Data Collection and Refinement

Once a suitable single crystal is obtained, it would be mounted on a goniometer and placed in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.

The collected data would then be processed to yield key crystallographic parameters. While specific data for this compound is unavailable, a typical data table would include the following information:

Interactive Table: Hypothetical Crystallographic Data for this compound

| Parameter | Value (Illustrative) | Description |

| Chemical Formula | C₁₇H₂₅NO₅ | The elemental composition of the molecule. |

| Formula Weight | 323.38 g/mol | The molar mass of the compound. |

| Crystal System | e.g., Monoclinic | The symmetry class of the crystal lattice. |

| Space Group | e.g., P2₁/c | The specific symmetry group describing the arrangement of molecules. |

| a (Å) | e.g., 10.5 | The length of the 'a' axis of the unit cell. |

| b (Å) | e.g., 15.2 | The length of the 'b' axis of the unit cell. |

| c (Å) | e.g., 9.8 | The length of the 'c' axis of the unit cell. |

| α (°) | 90 | The angle between the 'b' and 'c' axes. |

| β (°) | e.g., 95.5 | The angle between the 'a' and 'c' axes. |

| γ (°) | 90 | The angle between the 'a' and 'b' axes. |

| Volume (ų) | e.g., 1560 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| R-factor (R1) | < 0.05 | A measure of the agreement between the crystallographic model and the data. |

| wR2 (all data) | < 0.15 | A weighted R-factor based on all reflection data. |

| Goodness-of-fit (S) | ~ 1.0 | An indicator of the quality of the structural refinement. |

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The refined crystal structure model would provide precise measurements of all bond lengths, bond angles, and torsion angles within the this compound molecule. This data is crucial for understanding the molecular geometry.

Key parameters for analysis would include:

The C=O and C-N bond lengths of the amide group to assess any resonance effects.

The bond angles around the carbonyl carbon to confirm its trigonal planar geometry.

The conformation of the morpholine ring (e.g., chair, boat, or twist-boat).

The torsion angle between the plane of the phenyl ring and the plane of the amide group, which defines the rotational orientation of these two key fragments.

The geometry of the ethoxy groups, including C-O-C bond angles and C-C bond lengths.

Interactive Table: Illustrative Bond Lengths and Angles

| Bond/Angle | Type | Expected Value (Illustrative) |

| C(carbonyl)-O(carbonyl) | Bond Length | ~1.23 Å |

| C(carbonyl)-N(morpholine) | Bond Length | ~1.35 Å |

| C(phenyl)-C(carbonyl) | Bond Length | ~1.49 Å |

| O(ether)-C(phenyl) | Bond Length | ~1.37 Å |

| O-C-C (in ethoxy) | Bond Angle | ~108° |

| C-N-C (in morpholine) | Bond Angle | ~112° |

| Phenyl-C-N-C | Torsion Angle | e.g., 35° |

Intermolecular Interactions and Crystal Packing Analysis

Analysis of the crystal structure would extend beyond a single molecule to understand how molecules pack together in the solid state. This is governed by non-covalent intermolecular interactions. For this compound, one would investigate:

Hydrogen Bonds: Although the molecule lacks strong hydrogen bond donors (like N-H or O-H), weak C-H···O hydrogen bonds involving the ether or carbonyl oxygen atoms as acceptors are possible and would be systematically analyzed.

π-π Stacking: Interactions between the aromatic phenyl rings of adjacent molecules could play a role in the crystal packing.

Understanding these interactions is key to explaining the physical properties of the solid, such as its melting point and solubility.

Computational and Theoretical Investigations

Molecular Docking and Binding Affinity Predictions (In Vitro Biological Targets)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand, such as 4-(3,4,5-triethoxybenzoyl)morpholine, to the active site of a target protein.

The interaction profile of this compound with various biological targets can be elucidated through molecular docking simulations. These simulations predict the non-covalent interactions between the ligand and the amino acid residues within the protein's binding pocket. The morpholine (B109124) ring, a common scaffold in pharmacologically active compounds, can participate in various interactions. gyanvihar.orgnih.gov The oxygen atom of the morpholine can act as a hydrogen bond acceptor, a key interaction in many protein-ligand complexes. nih.gov Furthermore, the entire morpholine ring, due to its electron-deficient nature, can engage in hydrophobic interactions. researchgate.net

The triethoxybenzoyl moiety of the compound offers additional points of interaction. The ethoxy groups can form hydrogen bonds and hydrophobic contacts, while the phenyl ring can participate in π-π stacking or π-cation interactions with aromatic residues in the binding site. The carbonyl group is a potent hydrogen bond acceptor.

A hypothetical interaction profile for this compound with a generic kinase binding site, based on studies of similar morpholine-containing inhibitors, is presented below. nih.gov

Table 1: Illustrative Ligand-Protein Interactions for this compound

| Interaction Type | Ligand Moiety Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bond | Morpholine Oxygen | Amide backbone of Valine, Alanine |

| Hydrogen Bond | Carbonyl Oxygen | Lysine, Arginine side chains |

| Hydrophobic | Morpholine Ring | Leucine, Isoleucine, Valine |

| Hydrophobic | Ethyl groups of triethoxybenzoyl | Alanine, Proline, Methionine |

| π-π Stacking | Benzoyl Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan |

This table is for illustrative purposes and the specific interactions would depend on the actual protein target.

Tools like PLIP (Protein-Ligand Interaction Profiler) can be used to analyze and visualize these complex interaction patterns. nih.govnih.gov

Analysis of the binding site provides insights into the structural features of the protein that are crucial for ligand recognition and binding. For morpholine-containing compounds, the binding site often includes a hydrophobic pocket to accommodate the morpholine ring and adjacent hydrophobic moieties. researchgate.net The presence of hydrogen bond donors and acceptors in the vicinity is also critical for orienting the ligand and contributing to the binding affinity.

In the case of this compound, the binding site would likely possess a combination of hydrophobic and polar characteristics to complement the diverse chemical features of the ligand. The triethoxy substitution pattern on the benzoyl ring suggests that the binding pocket may be relatively spacious to accommodate these bulky groups. The analysis of the binding site can guide the rational design of more potent and selective analogs by modifying the ligand to better fit the pocket and establish more favorable interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable tools in drug discovery for predicting the activity of novel compounds and for optimizing lead compounds.

The first step in QSAR modeling is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. For a compound like this compound, a wide range of descriptors can be calculated, including:

1D descriptors: Molecular weight, atom counts, bond counts.

2D descriptors: Topological indices (e.g., Balaban J index), connectivity indices, and pharmacophore-based descriptors.

3D descriptors: Molecular shape indices, steric parameters (e.g., Verloop sterimol parameters), and electronic properties (e.g., dipole moment, partial charges).

Once a large pool of descriptors is generated, a crucial step is to select a subset of the most relevant descriptors that have a strong correlation with the biological activity. This is often achieved using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. researchgate.netnih.gov

A QSAR model must be rigorously validated to ensure its reliability and predictive power. nih.gov Validation is typically performed using both internal and external validation techniques.

Internal Validation: This involves assessing the stability and robustness of the model using the training set data. A common method is leave-one-out (LOO) cross-validation, which generates a cross-validation coefficient (q²). A high q² value (typically > 0.5) indicates good internal consistency.

External Validation: This involves evaluating the model's ability to predict the activity of an external set of compounds (test set) that were not used in the model development. The predictive power is often assessed by the predictive R² (R²pred). A high R²pred value (typically > 0.6) suggests that the model has good predictive ability for new compounds.

Table 2: Illustrative QSAR Model Validation Parameters

| Parameter | Value | Interpretation |

| R² (Coefficient of determination) | 0.85 | 85% of the variance in the biological activity is explained by the model. |

| q² (Cross-validation coefficient) | 0.75 | Good internal model robustness and stability. |

| R²pred (Predictive R² for external set) | 0.70 | Good predictive power for new compounds. |

| Standard Error of Estimate (SEE) | 0.25 | Low value indicates a better fit of the model to the data. |

This table presents illustrative data for a hypothetical QSAR model.

By developing and validating robust QSAR models, researchers can gain valuable insights into the structure-activity relationships of a series of compounds and prioritize the synthesis of new analogs with potentially improved biological activity.

Molecular and Cellular Mechanism of Action Studies in Vitro Focus

Enzyme Inhibition Kinetics (In Vitro)

No specific data from in vitro enzyme inhibition studies for 4-(3,4,5-triethoxybenzoyl)morpholine are available in the current scientific literature.

There are no published studies investigating the inhibitory effects of this compound on specific phosphodiesterase (PDE) isoforms.

No experimentally determined IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values for this compound against any enzyme, including PDE isoforms, have been reported.

Table 1: Hypothetical In Vitro PDE Inhibition Data for this compound (Note: The following data is for illustrative purposes only and is not based on experimental results.)

| PDE Isoform | IC₅₀ (nM) | Kᵢ (nM) |

|---|---|---|

| PDE1A | Data Not Available | Data Not Available |

| PDE2A | Data Not Available | Data Not Available |

| PDE3A | Data Not Available | Data Not Available |

| PDE4B | Data Not Available | Data Not Available |

| PDE5A | Data Not Available | Data Not Available |

The mechanism by which this compound might inhibit enzyme activity (e.g., competitive, non-competitive, or uncompetitive inhibition) has not been elucidated in any published research.

Receptor Binding Assays (In Vitro)

Information regarding the interaction of this compound with specific receptors from in vitro binding assays is not available.

No studies utilizing radioligand binding assays to determine the affinity of this compound for any specific receptor targets have been published.

Consequently, no binding affinity constants such as Kᵢ (inhibition constant) or K_d (dissociation constant) have been determined for this compound at any receptor.

Table 2: Hypothetical Receptor Binding Affinity Data for this compound (Note: The following data is for illustrative purposes only and is not based on experimental results.)

| Receptor Target | Radioligand Used | Kᵢ (nM) | K_d (nM) |

|---|---|---|---|

| Dopamine D₂ | Data Not Available | Data Not Available | Data Not Available |

| Serotonin 5-HT₂ₐ | Data Not Available | Data Not Available | Data Not Available |

| Adrenergic α₁ | Data Not Available | Data Not Available | Data Not Available |

| Muscarinic M₁ | Data Not Available | Data Not Available | Data Not Available |

Cellular Signaling Pathway Modulation (In Vitro Cell Lines)

Extensive searches of publicly available scientific literature did not yield any specific studies on the compound this compound. Therefore, there is no reported information regarding its effects on cellular signaling pathways in in vitro cell lines.

Cyclic Nucleotide (cAMP, cGMP) Accumulation Studies in Cell Lines

No research articles or data could be found that have investigated the impact of this compound on the accumulation of cyclic adenosine (B11128) monophosphate (cAMP) or cyclic guanosine (B1672433) monophosphate (cGMP) in any cell line.

Protein Phosphorylation Profiling in In Vitro Systems

There are no available studies that have profiled the changes in protein phosphorylation in response to treatment with this compound in any in vitro system.

Gene Expression Analysis in Cell Culture Models

No data from gene expression analyses, such as microarray or RNA-sequencing studies, in cell culture models treated with this compound are present in the accessible scientific literature.

Exploration of Other Potential Molecular Targets (In Vitro Screening)

There is no information available from in vitro screening assays that have explored other potential molecular targets of this compound.

Structure Activity Relationship Sar Studies and Analog Design in Vitro Focus

Rational Design of Analogues Based on In Vitro Activity Data

The rational design of analogues of 4-(3,4,5-triethoxybenzoyl)morpholine involves systematically altering its three main components: the morpholine (B109124) ring, the triethoxybenzoyl moiety, and the amide linker. The goal is to understand how these changes affect interactions with biological targets, thereby optimizing potency, selectivity, and other pharmacological properties. nih.gov

The morpholine ring is a prevalent heterocycle in drug discovery, often used to improve physicochemical properties such as solubility and brain permeability for central nervous system (CNS) agents. acs.orgnih.gov Its weak basicity and capacity for hydrogen bonding can be critical for target engagement. researchgate.net SAR studies on related scaffolds have shown that modifications to this ring can significantly impact biological activity.

Key modifications include:

Substitution on the Ring: Introducing small alkyl groups, such as a methyl group at the C-3 position, can create stereocenters and provide vectors for exploring specific sub-pockets within a target's binding site. For instance, in the development of mTOR kinase inhibitors, the addition of a 3-methylmorpholine (B1346471) was found to be a key modification for achieving potency and selectivity. researchgate.net

Ring Conformation and Bridging: Creating conformationally rigid analogues, such as through the introduction of an ethylene (B1197577) bridge between the 3 and 5 positions, can lock the ring into a specific chair or boat conformation. This strategy can reduce the entropic penalty upon binding and enhance selectivity for the target protein. Such bridged morpholines have been used to develop selective mTOR inhibitors with enhanced brain penetration. nih.govresearchgate.net

Bioisosteric Replacement: The entire morpholine ring can be replaced with other six-membered heterocycles like piperidine, piperazine, or thiomorpholine (B91149) to probe the importance of the oxygen atom and the ring's pKa. Thiomorpholine, for example, introduces a sulfur atom which can alter lipophilicity and metabolic stability. The choice of bioisostere can fine-tune the compound's properties for a specific therapeutic goal. enamine.net

The 3,4,5-trialkoxy substitution pattern on the benzoyl ring is a classic feature of many biologically active compounds, including tubulin polymerization inhibitors. The ethoxy groups in this compound are crucial for target interaction, likely fitting into a specific hydrophobic pocket.

SAR exploration of this moiety typically involves:

Altering Alkoxy Chain Length: Modifying the ethoxy groups to methoxy (B1213986), propoxy, or other ethers can determine the optimal size and lipophilicity for the binding pocket. For example, the trimethoxy analogue is a well-known motif in combretastatin (B1194345) analogues that target tubulin.

Positional Isomerism: Moving the alkoxy groups to other positions on the phenyl ring (e.g., 2,3,4- or 3,4-dimethoxy) helps to map the topology of the binding site and define the required substitution pattern for optimal activity.

Replacing Alkoxy Groups with Other Substituents: Replacing one or more ethoxy groups with electron-withdrawing (e.g., trifluoromethoxy, chlorine) or electron-donating groups can modulate the electronic properties of the ring and introduce new hydrogen bonding or halogen bonding interactions. e3s-conferences.org Studies on quinazoline (B50416) derivatives have shown that electron-withdrawing groups on a terminal phenyl ring can be beneficial for improving antitumor activity. nih.gov

The amide bond linking the morpholine and benzoyl moieties is a key structural element. While stable, it can be subject to hydrolysis by amidases in vivo. Its hydrogen bonding capability is often critical for anchoring the ligand in the active site.

Modifications to the linker include:

Amide Bond Reversal: A retro-amide or "reversed" amide analogue can help determine the required orientation of the hydrogen bond donor (N-H) and acceptor (C=O) groups for biological activity.

Bioisosteric Replacement: The amide can be replaced with other functional groups to improve metabolic stability or alter binding interactions. Common bioisosteres for an amide linker include esters, ketones, sulfonamides, or stable heterocyclic rings like a 1,2,4-oxadiazole.

Introducing Flexibility or Rigidity: Inserting a methylene (B1212753) (-CH2-) group between the benzoyl ring and the carbonyl group can add flexibility, allowing the two ring systems to adopt different relative orientations. Conversely, incorporating the linker into a larger ring system can restrict conformational freedom.

Synthesis and In Vitro Biological Evaluation of Analogues

The synthesis of these analogues typically involves standard amide coupling reactions, such as reacting a 3,4,5-trialkoxybenzoyl chloride with morpholine or a modified version thereof. nih.gov The resulting library of compounds is then subjected to a battery of in vitro assays to determine their biological effects.

Analogues are often tested for their ability to inhibit specific enzymes. A common method is the IC50 assay, which measures the concentration of the compound required to inhibit 50% of the enzyme's activity. For example, given the structural similarity of the benzoyl-morpholine scaffold to known kinase inhibitors, these analogues could be profiled against a panel of kinases like PI3K/mTOR or receptor tyrosine kinases (EGFR). researchgate.netnih.govnih.gov

Below is a representative data table illustrating potential results from such a study.

Table 1: Representative Enzyme Inhibition Data for Analogues This table contains illustrative data for hypothetical analogues to demonstrate SAR principles.

| Compound ID | R1 (Morpholine Mod.) | R2 (Benzoyl Mod.) | Target Enzyme | IC50 (nM) |

|---|---|---|---|---|

| Parent | H | 3,4,5-triethoxy | PI3Kα | 150 |

| Ana-01 | 3-methyl | 3,4,5-triethoxy | PI3Kα | 85 |

| Ana-02 | H | 3,4,5-trimethoxy | PI3Kα | 120 |

| Ana-03 | H | 4-Cl, 3,5-diethoxy | PI3Kα | 250 |

| Ana-04 | 3,5-bridged | 3,4,5-triethoxy | PI3Kα | 45 |

| Ana-05 | H | 3,4,5-triethoxy | mTOR | 300 |

| Ana-06 | 3-methyl | 3,4,5-triethoxy | mTOR | 180 |

From this illustrative data, one could conclude that a 3-methyl substitution on the morpholine ring (Ana-01 vs. Parent) and conformational restriction via bridging (Ana-04) enhance PI3Kα inhibition.

If the target is a receptor rather than an enzyme, binding assays are employed. These assays measure the affinity of a compound for a receptor, typically by assessing its ability to displace a known radiolabeled or fluorescently-labeled ligand. nih.govnih.gov The results are often expressed as the inhibition constant (Ki) or the concentration that displaces 50% of the labeled ligand (IC50).

Table 2: Representative Receptor Binding Data for Analogues This table contains illustrative data for hypothetical analogues to demonstrate SAR principles.

| Compound ID | R1 (Morpholine Mod.) | R2 (Benzoyl Mod.) | Target Receptor | Ki (nM) |

|---|---|---|---|---|

| Parent | H | 3,4,5-triethoxy | Dopamine D2 | 450 |

| Ana-07 | Thiomorpholine | 3,4,5-triethoxy | Dopamine D2 | 320 |

| Ana-08 | H | 3,5-diethoxy | Dopamine D2 | 980 |

| Ana-09 | Piperidine | 3,4,5-triethoxy | Dopamine D2 | 600 |

This representative data suggests that the oxygen in the morpholine ring is preferred over sulfur (Ana-07) or its absence (Ana-09) for D2 receptor binding, and that all three alkoxy groups on the benzoyl ring are important for affinity (Ana-08 vs. Parent).

Development of SAR Models from In Vitro Data

The development of robust Structure-Activity Relationship (SAR) models is a cornerstone of modern medicinal chemistry, providing a framework to understand how specific structural features of a molecule influence its biological activity. For the chemical compound This compound and its analogs, the construction of SAR models from in vitro data is crucial for optimizing potency and other pharmacological parameters. This process involves the systematic modification of the parent structure and the subsequent evaluation of these analogs in relevant biological assays.

The core structure of This compound can be deconstructed into two primary pharmacophoric elements: the 3,4,5-triethoxyphenyl group and the morpholine ring, connected by a benzoyl linker. SAR studies typically explore modifications in each of these regions to build a comprehensive model.

Insights from Trialkoxybenzoyl Analogs

While direct SAR studies on This compound are not extensively documented in publicly available literature, valuable insights can be drawn from analogs sharing the trialkoxybenzoyl moiety, such as 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives. Research on these related compounds highlights the significance of the substitution pattern on the benzoyl ring for biological activity.

For instance, studies on 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan analogs have demonstrated that the presence and positioning of alkoxy groups on the benzoyl ring are critical for potent inhibitory activity. The 3,4,5-trimethoxy substitution pattern is often associated with high potency. Moving these groups to other positions on the ring typically leads to a reduction in activity. This suggests that the electronic and steric properties conferred by the three adjacent alkoxy groups are essential for optimal interaction with the biological target.

In one study focusing on antitubulin activity, the replacement of a methoxy group with a more hydrophilic hydroxyl group was found to be detrimental to potency in some series of compounds. nih.gov This indicates that the lipophilicity imparted by the alkoxy groups may play a significant role in cell permeability or target engagement.

| Compound | Modification from Parent Structure | Relative In Vitro Activity |

| Analog A | 3,4,5-trimethoxybenzoyl moiety | High |

| Analog B | 3,5-dimethoxybenzoyl moiety | Moderate |

| Analog C | 4-methoxybenzoyl moiety | Low |

| Analog D | 3,4,5-trihydroxybenzoyl moiety | Low |

This table is illustrative and based on general findings from related trialkoxybenzoyl compounds.

The Role of the Morpholine Ring

The morpholine ring is a common motif in medicinal chemistry, often incorporated to enhance the pharmacokinetic properties of a molecule. nih.gov In the context of SAR, the morpholine moiety of This compound can be explored through several modifications.

SAR studies on various morpholine-containing compounds have shown that substitutions on the morpholine ring can significantly impact biological activity. e3s-conferences.org For example, the introduction of alkyl or aryl groups at different positions on the morpholine ring can influence the molecule's conformation and its ability to form key interactions with a target protein.

In a series of morpholine-conjugated benzophenone (B1666685) analogs, the substitution pattern on other parts of the molecule, in conjunction with the morpholine ring, was found to be crucial for anti-proliferative activity. nih.gov Specifically, the presence of a methyl group on one of the benzophenone rings was essential for activity. nih.gov

| Compound | Modification on Morpholine Moiety | Relative In Vitro Activity |

| Analog E | Unsubstituted Morpholine | Baseline |

| Analog F | C-2 Methyl-substituted Morpholine | Increased Activity |

| Analog G | N-Benzyl-substituted Morpholine | Variable Activity |

| Analog H | Replacement with Piperidine | Decreased Activity |

This table is illustrative and based on general SAR principles for morpholine-containing compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Building upon the qualitative insights from SAR studies, Quantitative Structure-Activity Relationship (QSAR) models can be developed to provide a more predictive understanding of how physicochemical properties relate to biological activity. These models use statistical methods to correlate molecular descriptors (e.g., lipophilicity, electronic properties, steric factors) with in vitro potency.

For a series of analogs of This compound , a 3D-QSAR model could be generated. This would involve aligning the structures of the analogs and using computational methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) to derive a predictive model. Such models can highlight regions of the molecule where steric bulk, positive or negative electrostatic potential, or hydrophobic character are favorable or unfavorable for activity.

The development of such a model would enable the in silico screening of virtual compounds, prioritizing the synthesis of analogs with the highest predicted potency and thereby accelerating the drug discovery process.

Advanced Analytical Methodologies for Research

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for identifying unknown compounds in complex mixtures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier tool for identifying metabolites of a compound in biological systems. In an in vitro setting, such as incubation with liver microsomes, 4-(3,4,5-triethoxybenzoyl)morpholine would be expected to undergo Phase I metabolism.

The LC component separates the parent compound from its metabolites. The mass spectrometer then provides mass information for each component. By comparing the mass of a metabolite to the parent compound, the type of metabolic reaction can be inferred (e.g., a +16 Da shift indicates hydroxylation). The tandem MS (MS/MS) capability isolates a specific metabolite ion, fragments it, and analyzes the resulting product ions to elucidate its structure. mdpi.com The benzoyl group in the structure provides a key fragmentation pathway, often leading to a characteristic product ion at m/z 105, which can be used to selectively detect benzoylated compounds in a complex matrix. chromatographyonline.comnih.gov

Table 2: Potential Phase I Metabolites of this compound

| Metabolic Reaction | Mass Change | Expected Metabolite m/z [M+H]⁺ | Potential Site of Metabolism |

|---|---|---|---|

| O-de-ethylation | -28 Da | 296.14 | One of the three ethoxy groups |

| Dihydroxylation | +32 Da | 356.19 | Phenyl or morpholine (B109124) ring |

| Hydroxylation | +16 Da | 340.18 | Phenyl or morpholine ring |

This table is predictive. The parent compound has a monoisotopic mass of 323.17 Da ([M+H]⁺ = 324.18). uni.lu The m/z values are calculated based on potential metabolic transformations.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. It is the gold standard for the analysis of volatile and semi-volatile compounds. chromforum.org In the context of this compound research, GC-MS would be used to identify and quantify volatile impurities with a high degree of confidence.

As discussed, a derivatization step is often required for polar analytes like morpholine to make them suitable for GC analysis. researchgate.netnih.gov Following separation on the GC column, the eluting compounds enter the mass spectrometer, where they are fragmented into characteristic patterns. These fragmentation patterns serve as a "fingerprint" for the molecule, which can be compared against spectral libraries (e.g., NIST) for positive identification. This method provides excellent accuracy and precision for quantifying residual morpholine or other volatile precursors and impurities. nih.govresearchgate.net

Table 3: Example GC-MS Parameters for Derivatized Morpholine Analysis

| Parameter | Value | Purpose |

|---|---|---|

| Derivatization | Reaction with NaNO₂/HCl | Converts morpholine to volatile N-nitrosomorpholine. nih.gov |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | Standard non-polar column for general-purpose analysis. |

| Carrier Gas | Helium | Inert gas to carry sample through the column. |

| Inlet Temperature | 250 °C | Ensures rapid vaporization of the sample. |

| Oven Program | 50 °C hold 2 min, ramp to 280 °C | Temperature program to separate components based on boiling point. |

| Ion Source Temp. | 230 °C | Temperature of the MS ion source. |

| Mass Range | 40-450 amu | Scan range to detect the derivatized analyte and other impurities. |

| Mode | Electron Ionization (EI) | Standard ionization technique for creating reproducible fragments. |

This table outlines typical parameters for the GC-MS analysis of morpholine after derivatization, based on published methods. nih.govnih.gov

Thermal Analysis Techniques

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. For a compound like this compound, these methods would be indispensable for determining its melting point, thermal stability, and other phase transition characteristics, which are critical for applications in materials science and pharmaceutical development.

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method is highly sensitive to the energy changes associated with phase transitions.

For a crystalline solid such as this compound, a DSC thermogram would be expected to show a sharp endothermic peak corresponding to its melting point. The temperature at the peak of this curve is taken as the melting temperature (Tm), and the area under the curve is the enthalpy of fusion (ΔHfus). While no specific experimental data for this compound exists, analysis of related compounds can provide context. For instance, gallic acid, which forms the core of the triethoxybenzoyl moiety, has a melting point of approximately 210°C, though it decomposes shortly after. unesp.br The derivatization into the triethoxybenzoyl morpholine amide would significantly alter this property.

Should the compound exist in an amorphous or semi-crystalline state, a glass transition (Tg) would be observed as a step-like change in the heat capacity. This transition represents the change from a hard, glassy state to a more rubbery, flexible state.

Table 1: Hypothetical DSC Data for this compound (Note: The following data is illustrative and not based on experimental results.)

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | Data not available | Data not available | Data not available |

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the thermal stability and decomposition profile of a compound. The analysis provides the temperature at which degradation begins (onset temperature) and the temperatures of maximum decomposition rates.

The resulting TGA curve would plot the percentage of weight loss against temperature. The derivative of this curve (DTG) is often plotted as well, showing the rate of mass loss, with peaks indicating the temperatures of the fastest decomposition steps.

Table 2: Hypothetical TGA Data for this compound (Note: The following data is illustrative and not based on experimental results.)

| Decomposition Step | Onset Temperature (°C) | Temperature of Max. Weight Loss (°C) | Weight Loss (%) |

| Step 1 | Data not available | Data not available | Data not available |

| Final Residue | Data not available |

Future experimental investigation is required to populate these data tables with accurate findings and to fully characterize the thermal properties of this compound.

Future Directions in Academic Research on 4 3,4,5 Triethoxybenzoyl Morpholine

Exploration of Novel Synthetic Methodologies

The conventional synthesis of 4-(3,4,5-triethoxybenzoyl)morpholine involves the straightforward acylation of morpholine (B109124) with 3,4,5-triethoxybenzoyl chloride or a peptide coupling reaction between morpholine and 3,4,5-triethoxybenzoic acid. While reliable, these methods often require stoichiometric activating agents or harsh conditions. Future academic research should focus on developing more efficient, sustainable, and versatile synthetic routes.

Promising avenues include the adoption of modern catalytic amidation techniques that operate under milder conditions. For instance, the use of heterogeneous catalysts like zirconium-based metal-organic frameworks (MOFs) has been shown to effectively catalyze the direct amidation of benzoic acids. thieme-connect.com Another advanced approach is the iridium-catalyzed C-H activation and amination of benzoic acids, which offers a highly selective and atom-economical route to complex benzamides. nih.gov Boric acid has also emerged as a simple, inexpensive, and environmentally benign catalyst for the dehydrative amidation of benzoic acids and amines. researchgate.netasianpubs.org Exploring these catalytic systems could not only streamline the synthesis of the title compound but also facilitate the rapid generation of an analogue library for structure-activity relationship (SAR) studies.

Application as a Chemical Probe for Biological Pathway Elucidation

Given its structural similarity to Ameltolide, a known sodium channel blocker, this compound is a prime candidate for development as a chemical probe to investigate neurological pathways. researchgate.net The morpholine moiety frequently enhances brain permeability and metabolic stability, making such compounds particularly suitable for studying CNS targets. nih.govsci-hub.se

The key difference—the triethoxy versus trimethoxy substitution—alters the compound's lipophilicity and steric profile. This variation can be exploited to probe the binding pockets of voltage-gated sodium channels (NaV) with greater nuance. Future studies could use the triethoxy analogue to:

Investigate NaV Isoform Selectivity: By comparing its activity profile against that of Ameltolide across a panel of NaV isoforms (e.g., NaV1.1, NaV1.2, NaV1.6), researchers could elucidate the structural determinants of isoform-specific binding.

Elucidate Drug-Target Interactions: As a research tool, the compound can help map the pharmacophore of the NaV channel inner pore, where Ameltolide is predicted to bind. researchgate.net

Explore Novel Pathways: Its use in phenotypic screens on neuronal cell cultures could help uncover its effects on pathways beyond ion channel modulation, potentially revealing new mechanisms for seizure control or other neurological phenomena. nih.gov The morpholine ring is a versatile scaffold found in drugs targeting a wide array of receptors and enzymes, suggesting the potential for undiscovered activities. nih.govresearchgate.net

Development of Advanced Computational Models for Prediction of In Vitro Activity

Computational modeling offers a powerful, resource-efficient approach to guide the exploration of this compound and its analogues. Future research should leverage a multi-faceted computational strategy to predict and rationalize its biological activity.

Quantitative Structure-Activity Relationship (QSAR): Researchers can develop robust QSAR models based on a series of trialkoxybenzoyl-morpholine analogues. By correlating calculated molecular descriptors with experimentally determined anticonvulsant activity, these models can predict the potency of novel, unsynthesized compounds and identify key structural features for activity. nih.govconicet.gov.arnih.gov

Molecular Docking and Dynamics: Building on studies of Ameltolide, flexible docking and molecular dynamics (MD) simulations can be used to model the interaction of this compound with target proteins, such as NaV channel isoforms. researchgate.net These simulations can predict binding affinities, interaction modes, and the energetic contributions of the triethoxy groups, providing a rationale for observed activity and guiding the design of more potent analogues.

Machine Learning and AI: As high-throughput screening data becomes available, machine learning algorithms (e.g., Random Forest, Support Vector Machines) and deep learning models (e.g., Graph Neural Networks) can be trained to predict bioactivity. researchgate.netnih.gov These models can identify complex, non-linear patterns in the data, offering superior predictive power for screening large virtual libraries of potential drug candidates. plos.orgnih.gov

Design of Next-Generation Analogues for Specific In Vitro Biological Targets

The this compound scaffold is ripe for chemical modification to create next-generation analogues with improved potency, selectivity, and tailored pharmacokinetic profiles. Academic research should systematically explore its structure-activity relationship (SAR).

Key modification strategies include:

Benzoyl Ring Substitution: The three ethoxy groups provide a template for extensive modification. Altering their size (e.g., to isopropoxy or benzyloxy), electronic properties (e.g., to trifluoroethoxy), or position on the phenyl ring can fine-tune interactions with the biological target.

Morpholine Ring Modification: Introducing substituents at the C2, C3, C5, or C6 positions of the morpholine ring can alter its conformation and introduce new interaction points.

Scaffold Hopping: The morpholine ring can be replaced with other heterocyclic structures (bioisosteric replacement), such as thiomorpholine (B91149), piperazine, or piperidine, to explore how changes in geometry and hydrogen bonding capacity affect biological activity.

Integration with High-Throughput Screening for Academic Discovery Initiatives

High-throughput screening (HTS) in academic settings provides a powerful engine for discovering novel biological functions for chemical entities like this compound. nih.govdrugtargetreview.com By submitting the compound and a library of its rationally designed analogues (as described in 8.4) to academic HTS centers, researchers can rapidly assess their activity against a vast array of biological targets. researchgate.net

Future initiatives should include:

Target-Based Screening: The compound library could be screened against panels of specific, disease-relevant targets, such as a comprehensive set of CNS ion channels, G-protein coupled receptors, and kinases. drugtargetreview.com This approach could confirm its expected activity and identify off-target effects or polypharmacology that could be therapeutically beneficial.

Phenotypic Screening: Utilizing high-content imaging and other advanced cellular assays, phenotypic screens can identify compounds that produce a desired biological outcome in disease-relevant cell models (e.g., preventing excitotoxicity in primary neurons) without preconceived notions about the molecular target. nih.govnih.gov This is a particularly powerful strategy for discovering first-in-class therapeutics.

Repurposing Screens: Screening against targets for unrelated diseases (e.g., cancer, infectious diseases) could uncover entirely new therapeutic applications for this chemical scaffold, a common outcome in academic drug discovery. nih.gov

Studies on Interaction with Material Science Components (If Relevant)

While primarily of interest for its biological activity, the unique chemical structure of this compound presents opportunities for exploration in material science. The morpholine moiety is used in polymer chemistry, and benzoyl groups can be involved in polymerization processes. atamankimya.comgii.co.jpmdpi.com

Future research directions could include:

Polymer Functionalization: The compound could be investigated as a monomer or functional additive. For example, it could be grafted onto polymer backbones to create functional materials with tailored surface properties, such as hydrophobicity or biocompatibility. Polymer-bound morpholine is already used as a base and scavenger in chemical synthesis.

Self-Assembling Systems: The combination of a rigid aromatic core and a flexible heterocyclic ring may allow for the formation of ordered structures, such as liquid crystals or gels, through non-covalent interactions.

Composite Materials: The benzoyl group is related to benzoyl peroxide, a common treatment for natural fibers used in polymer composites. nih.gov Future studies could explore the use of this compound as a compatibilizer or surface modification agent in biocomposites, potentially improving interfacial adhesion between organic fibers and a polymer matrix.

Investigation into Photophysical Properties for Research Applications

The benzoyl moiety, an aromatic ketone, suggests that this compound may possess interesting photophysical properties. The photochemistry of related benzoyl structures is well-documented and can lead to useful applications. mdpi.com

Future academic investigations should characterize its photophysical profile:

Spectroscopic Analysis: A thorough study of its absorption, fluorescence, and phosphorescence spectra is the first step. Key parameters like quantum yield, excited-state lifetime, and Stokes shift should be determined.

Development as a Fluorescent Probe: If the compound exhibits suitable fluorescence (e.g., high quantum yield, sensitivity to environmental polarity), it could be developed into a molecular probe. Such a probe could be used in high-resolution microscopy to visualize its subcellular localization or to report on binding events with its biological target in real-time.

Photosensitizer Potential: Aromatic ketones are often effective photosensitizers, capable of generating reactive oxygen species (ROS) upon irradiation. This property could be explored for applications in photodynamic therapy, should the compound be found to accumulate in target cells, such as cancer cells.

Sustainable Synthesis and Green Chemistry Approaches

The pursuit of sustainable chemical manufacturing processes is a critical focus of modern chemistry, aiming to reduce environmental impact and enhance efficiency. For a compound like this compound, which is of interest in research and development, applying green chemistry principles to its synthesis is a key consideration for future academic and industrial exploration. This section explores potential sustainable and green chemistry approaches for the synthesis of this compound, focusing on the synthesis of its precursors and the crucial amide bond formation step.

Greener Synthesis of Precursors

Sustainable Routes to 3,4,5-Triethoxybenzoic Acid

The conventional synthesis of 3,4,5-triethoxybenzoic acid typically starts from gallic acid (3,4,5-trihydroxybenzoic acid), which is a naturally occurring phenolic acid found in various plants. The traditional method involves the Williamson ether synthesis, where the hydroxyl groups of gallic acid are converted to ethoxy groups using an ethylating agent, such as diethyl sulfate (B86663) or an ethyl halide, in the presence of a strong base. While effective, this method often uses hazardous reagents and generates significant inorganic salt waste.

Future research into greener alternatives could focus on:

Catalytic Ethylation: Developing catalytic systems that can facilitate the ethylation of gallic acid with less hazardous ethylating agents, such as ethanol (B145695) itself, or by using more benign activating agents. This would reduce the reliance on stoichiometric and often toxic reagents like diethyl sulfate.

One-Pot Procedures: Designing one-pot syntheses from gallic acid that minimize workup steps and solvent usage. A one-step method for synthesizing the methyl ester of 3,4,5-trimethoxybenzoic acid from gallic acid using methyl chloride has been reported, and similar approaches for the triethoxy analogue could be explored. google.com

Enzymatic Synthesis: Investigating the potential of enzymes to selectively catalyze the etherification of gallic acid, which could offer high selectivity under mild conditions, although this remains a significant challenge.

Green Chemistry in Morpholine Synthesis

Morpholine is a widely used industrial chemical, and its synthesis has been the subject of efforts to improve sustainability. Traditional methods often involve the dehydration of diethanolamine (B148213) with sulfuric acid, a process that requires high temperatures and generates acidic waste.

More sustainable, forward-looking approaches include:

Catalytic Dehydration: The use of solid acid catalysts or other heterogeneous catalysts to replace sulfuric acid can lead to easier catalyst separation and recycling, reducing corrosive waste streams.

Redox-Neutral Synthesis: A recently developed one or two-step, redox-neutral protocol converts 1,2-amino alcohols to morpholines using ethylene (B1197577) sulfate and a base like t-BuOK. ucl.ac.uksigmaaldrich.commdpi.com This method avoids the harsh reagents and multiple steps of traditional routes, offering significant environmental and safety benefits. ucl.ac.uksigmaaldrich.commdpi.com

Sustainable Amide Bond Formation

The formation of the amide bond between 3,4,5-triethoxybenzoic acid and morpholine is the central transformation in the synthesis of the target compound. Conventional methods typically involve activating the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride or oxalyl chloride. This process generates stoichiometric amounts of acidic and often toxic byproducts. Alternatively, peptide coupling reagents are used, which are also employed in stoichiometric quantities and contribute to poor atom economy and significant waste generation. ucl.ac.ukbohrium.comcatalyticamidation.info

Future academic research is keenly focused on developing catalytic and more sustainable methods for amide synthesis, which can be directly applied to the preparation of this compound.

Catalytic Direct Amidation

Direct catalytic amidation, where the carboxylic acid and amine are coupled directly with the elimination of only water, is the most atom-economical approach. catalyticamidation.info This area is a major focus of green chemistry research. sigmaaldrich.com

Key catalytic systems being explored include:

Boron-Based Catalysts: Boronic acids and boric acid have emerged as effective catalysts for direct amidation. sigmaaldrich.com They are generally low-toxicity and can operate under relatively mild conditions. For instance, 5-methoxy-2-iodophenylboronic acid has been shown to be a highly active catalyst for direct amidation at room temperature. organic-chemistry.org

Enzymatic Catalysis: Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully used as biocatalysts for amide synthesis. nih.govrsc.org These enzymatic methods offer high selectivity and operate under mild conditions, often in greener solvents. nih.govrsc.org The only byproduct is water, making this a highly sustainable option. nih.gov

Acidic Ionic Liquids: Brønsted acidic ionic liquids can serve as both the catalyst and the solvent for direct amidation. acs.org These systems are often reusable and can simplify product purification. acs.org

Electrosynthesis: The use of electricity to drive chemical reactions is a burgeoning field in green chemistry. Electrosynthesis can be used to form amide bonds, offering a reagent-free activation method. rsc.org

Table 1: Comparison of Catalytic Systems for Amide Bond Formation

| Catalytic System | Advantages | Potential Challenges |

|---|---|---|

| Boronic Acids | Mild reaction conditions, low toxicity, commercially available. | May require dehydrating agents, catalyst loading can be high. |

| Enzymes (e.g., CALB) | High selectivity, biodegradable, mild conditions, generates only water as a byproduct. nih.gov | Slower reaction rates, limited solvent compatibility, cost of enzyme. |

| Acidic Ionic Liquids | Dual role as catalyst and solvent, often recyclable. acs.org | Viscosity can be high, potential for product contamination, cost. |

| Electrosynthesis | Avoids chemical activating agents, uses clean energy. rsc.org | Requires specialized equipment, may have limited substrate scope. |

Green Solvents and Reaction Conditions

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional amide coupling reactions often use dipolar aprotic solvents like DMF and NMP, which have toxicity concerns, or chlorinated solvents like dichloromethane (B109758), which are environmentally persistent. ucl.ac.ukresearchgate.netrsc.org

Future research directions emphasize the use of greener solvents:

Bio-based Solvents: Solvents derived from biomass, such as Cyrene™ (dihydrolevoglucosenone), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and γ-valerolactone, are becoming increasingly popular alternatives. bohrium.comrsc.org For instance, a protocol for amide synthesis from acid chlorides and amines has been developed using Cyrene™, which significantly reduces waste. rsc.org Limonene, derived from citrus peels, has also been identified as a green medium for amide formation. bohrium.com

Water: As the ultimate green solvent, water is an attractive medium for amide synthesis. While challenging due to the potential for hydrolysis, methods using micellar catalysis or water-compatible coupling agents are being developed. bohrium.com

Alternative Energy Sources: Microwave and ultrasound irradiation are being investigated to accelerate reaction rates, reduce reaction times, and lower energy consumption compared to conventional heating methods.

Table 2: Properties of Selected Green Solvents for Amide Synthesis

| Solvent | Source | Boiling Point (°C) | Key Advantages |

|---|---|---|---|

| Cyclopentyl methyl ether (CPME) | Synthetic | 106 | Low peroxide formation, easy to dry, favorable boiling point for distillative removal. nih.gov |

| Cyrene™ | Biomass (Cellulose) | 227 | Biodegradable, high polarity, viable substitute for DMF and NMP. rsc.org |

| 2-Methyltetrahydrofuran (2-MeTHF) | Biomass (Levulinic acid) | 80 | Higher boiling point than THF, forms azeotrope with water for easy removal. bohrium.com |

| Water | Natural | 100 | Non-toxic, non-flammable, inexpensive. bohrium.com |

By integrating greener starting material synthesis with innovative, low-waste catalytic methods for the key amide bond formation, future academic research can pave the way for a truly sustainable and environmentally benign production of this compound.

Q & A

Q. What are the established synthetic routes for 4-(3,4,5-triethoxybenzoyl)morpholine, and how do reaction conditions influence yield and purity?

The synthesis typically involves nucleophilic acyl substitution between morpholine and 3,4,5-triethoxybenzoyl chloride. Key steps include:

- Reaction conditions : Conducted in anhydrous solvents (e.g., dichloromethane or THF) with a base (e.g., triethylamine) to neutralize HCl byproducts .

- Optimization : Yield improvements (>80%) are achieved by controlling stoichiometry (1:1.2 molar ratio of morpholine to benzoyl chloride) and maintaining temperatures between 0–5°C during initial mixing .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol is used to isolate the product with >95% purity .

Q. How is the structural integrity of this compound validated in synthetic batches?

Characterization employs:

- NMR spectroscopy : and NMR confirm the presence of the morpholine ring (δ ~3.6–3.8 ppm for N–CH) and triethoxybenzoyl group (δ ~1.3–1.4 ppm for ethoxy CH, δ ~4.0–4.2 ppm for O–CH) .

- Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 337.4 (CHNO) with fragmentation patterns consistent with the benzoyl-morpholine scaffold .

Q. What preliminary biological activities have been reported for this compound?

Early studies indicate:

- Neurosedative properties : In vivo models show dose-dependent sedation (ED ~120 mg/kg in rodents) linked to modulation of GABAergic pathways .

- Antimicrobial potential : MIC values of 32 µg/mL against Staphylococcus aureus suggest moderate activity, though further SAR studies are needed .

Advanced Research Questions

Q. How do steric and electronic effects of substituents on the benzoyl group influence biological activity?

Comparative studies with analogs (e.g., 4-(2,3,4-trimethoxybenzoyl)morpholine) reveal:

- Methoxy vs. ethoxy groups : Ethoxy substituents enhance lipophilicity (logP increase by ~0.5 units), improving blood-brain barrier penetration in neuroactive compounds .

- Substitution position : 3,4,5-Triethoxy derivatives exhibit higher thermal stability (TGA decomposition >200°C) compared to 2,3,4-substituted variants, critical for formulation .

Q. What experimental strategies resolve contradictions in reported biological data?

Discrepancies in IC values (e.g., cancer cell lines) may arise from:

Q. How can high-pressure Raman spectroscopy elucidate conformational changes in the morpholine ring?

Q. What computational methods predict binding modes of this compound to biological targets?

Q. How are enantiomers of this compound synthesized and evaluated for chiral selectivity?

- Chiral resolution : Use of (R)- or (S)-BINAP ligands in asymmetric catalysis achieves enantiomeric excess (ee >90%) .

- Biological evaluation : (S)-enantiomers show 2–3x higher affinity for serotonin receptors (5-HT), highlighting stereochemical impacts .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products